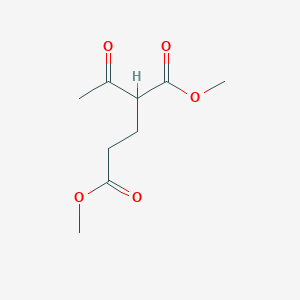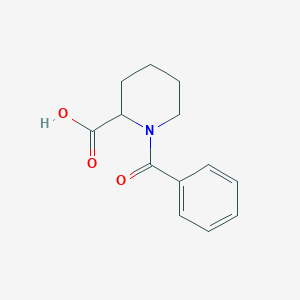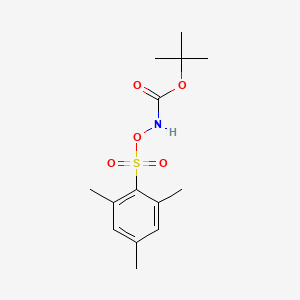
4-(1-Benzofuran-2-yl)anilin
Übersicht
Beschreibung
4-(1-Benzofuran-2-yl)aniline is an organic compound that features a benzofuran ring fused to an aniline moiety. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The benzofuran ring is known for its presence in many natural products and synthetic compounds with diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Wirkmechanismus
Target of Action
4-(1-Benzofuran-2-yl)aniline, a benzofuran derivative, has been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The primary targets of this compound are cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound interacts with these cells, inhibiting their growth and proliferation .
Mode of Action
It is known that the compound exhibits good antimicrobial activity when the substituent on the 4-position contains halogens or hydroxyl groups . In the context of cancer cells, the compound has been found to have significant cell growth inhibitory effects .
Biochemical Pathways
Benzofuran derivatives are known to have a wide range of biological and pharmacological applications, indicating that they may interact with multiple biochemical pathways .
Pharmacokinetics
Benzofuran derivatives are generally known for their improved bioavailability, allowing for once-daily dosing .
Result of Action
The result of the action of 4-(1-Benzofuran-2-yl)aniline is the inhibition of growth and proliferation of various types of cancer cells . For example, the compound has been found to inhibit the growth of leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells by varying degrees .
Action Environment
The action of 4-(1-Benzofuran-2-yl)aniline can be influenced by various environmental factors. For instance, the compound has been shown to be reduced by fragmented parts of different plants, including carrot, onion, cucumber, and eggplant . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of certain plant materials.
Biochemische Analyse
Biochemical Properties
4-(1-Benzofuran-2-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to interact with enzymes involved in antimicrobial activity, such as those targeting E. coli and S. aureus . The nature of these interactions often involves inhibition of enzyme activity, leading to antimicrobial effects. Additionally, 4-(1-Benzofuran-2-yl)aniline may interact with proteins involved in cell signaling pathways, influencing cellular responses.
Cellular Effects
4-(1-Benzofuran-2-yl)aniline has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Benzofuran derivatives have been reported to exhibit anticancer activity by inducing apoptosis in cancer cells . This compound may also affect the production of pro-inflammatory cytokines, thereby modulating inflammatory responses . The impact on gene expression and cellular metabolism can lead to changes in cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of 4-(1-Benzofuran-2-yl)aniline involves its interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, benzofuran derivatives have been shown to inhibit enzymes involved in microbial resistance . Additionally, 4-(1-Benzofuran-2-yl)aniline may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1-Benzofuran-2-yl)aniline can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can maintain their biological activity over extended periods, although degradation products may also form . Long-term exposure to 4-(1-Benzofuran-2-yl)aniline in in vitro or in vivo studies may result in sustained antimicrobial or anticancer effects.
Dosage Effects in Animal Models
The effects of 4-(1-Benzofuran-2-yl)aniline vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At higher doses, toxic or adverse effects may be observed . For instance, high doses of benzofuran derivatives have been associated with hepatotoxicity and other adverse effects in animal studies . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
4-(1-Benzofuran-2-yl)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. Benzofuran derivatives are known to undergo metabolic transformations, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s biological activity and its effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of 4-(1-Benzofuran-2-yl)aniline within cells and tissues are critical for its biological activity. This compound may interact with transporters or binding proteins that facilitate its uptake and distribution . The localization and accumulation of 4-(1-Benzofuran-2-yl)aniline in specific tissues or cellular compartments can influence its therapeutic effects and potential toxicity.
Subcellular Localization
The subcellular localization of 4-(1-Benzofuran-2-yl)aniline plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization within subcellular structures can affect its interactions with biomolecules and its overall biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Benzofuran-2-yl)aniline typically involves the formation of the benzofuran ring followed by the introduction of the aniline group. One common method includes the cyclization of 2-hydroxybenzaldehyde with an appropriate aniline derivative under acidic conditions to form the benzofuran core. Subsequent functionalization of the benzofuran ring can be achieved through various substitution reactions .
Industrial Production Methods: Industrial production of 4-(1-Benzofuran-2-yl)aniline may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(1-Benzofuran-2-yl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include substituted benzofuran derivatives, which can exhibit enhanced biological activities and improved physicochemical properties .
Vergleich Mit ähnlichen Verbindungen
Benzofuran: Shares the benzofuran core but lacks the aniline group.
2-(1-Benzofuran-2-yl)quinoline: Contains a quinoline ring fused to the benzofuran core.
4-(1-Benzofuran-2-yl)phenol: Similar structure with a phenol group instead of an aniline group.
Uniqueness: 4-(1-Benzofuran-2-yl)aniline is unique due to its specific combination of the benzofuran and aniline moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.
Eigenschaften
IUPAC Name |
4-(1-benzofuran-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLGQPREWJFXII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352173 | |
| Record name | 4-(1-benzofuran-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782-18-3 | |
| Record name | 4-(1-benzofuran-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-benzofuran-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1269502.png)









![2-[(Dimethylamino)methylene]-1,3-cyclohexanedione](/img/structure/B1269523.png)
![2-[(Dimethylamino)methyl]cyclopentan-1-one hydrochloride](/img/structure/B1269526.png)

